

Garciniauxanthone E: A Technical Guide on its Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: *Garciniauxanthone E*

Cat. No.: *B170427*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Garciniauxanthone E, a prenylated xanthone isolated from the pericarp of *Garcinia mangostana*, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its cytotoxic and enzyme inhibitory effects. Detailed experimental protocols for key assays and a proposed signaling pathway for its anticancer activity are presented to facilitate further investigation and drug development efforts.

Chemical Structure and Physicochemical Properties

Garciniauxanthone E is a xanthone derivative characterized by a tricyclic xanthen-9-one core with multiple hydroxyl, methoxy, and isoprenoid substitutions.

IUPAC Name: 1,3-dihydroxy-6,7-dimethoxy-2-(3-hydroxy-3-methylbut-1-enyl)-8-(3-methylbut-2-enyl)-xanthone^[1]

Chemical Structure:

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Table 1: Physicochemical Properties of **Garciniaxanthone E**

Property	Value	Reference
Molecular Formula	C ₂₅ H ₂₈ O ₇	[1]
Molecular Weight	440.48 g/mol	[1]
Appearance	Light-yellow powder	[1]
UV-Vis λ _{max} (in MeOH)	237, 269, 322, 386 nm	[1]
Infrared (IR) ν _{max} (cm ⁻¹)	3439 (O-H), 2942 (C-H aliphatic), 1648 (chelated C=O), 1585 (C=C aromatic), 1458 (C-O)	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

Biological Activities and Quantitative Data

Garciniaxanthone E has demonstrated noteworthy biological activities, particularly in the realms of cancer cytotoxicity and enzyme inhibition.

Cytotoxic Activity

Garciniaxanthone E exhibits moderate cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) have been determined using the Sulforhodamine B (SRB) assay.[\[1\]](#)

Table 2: Cytotoxic Activity of **Garciniaxanthone E**

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
MCF-7	Breast Adenocarcinoma	8.5	[1]
A549	Lung Carcinoma	5.4	[1]
HCT-116	Colorectal Carcinoma	5.7	[1]

Enzyme Inhibitory Activity

Garciniaxanthone E has been shown to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion. This suggests its potential as a therapeutic agent for managing postprandial hyperglycemia.

Table 3: α-Amylase Inhibitory Activity of **Garciniaxanthone E**

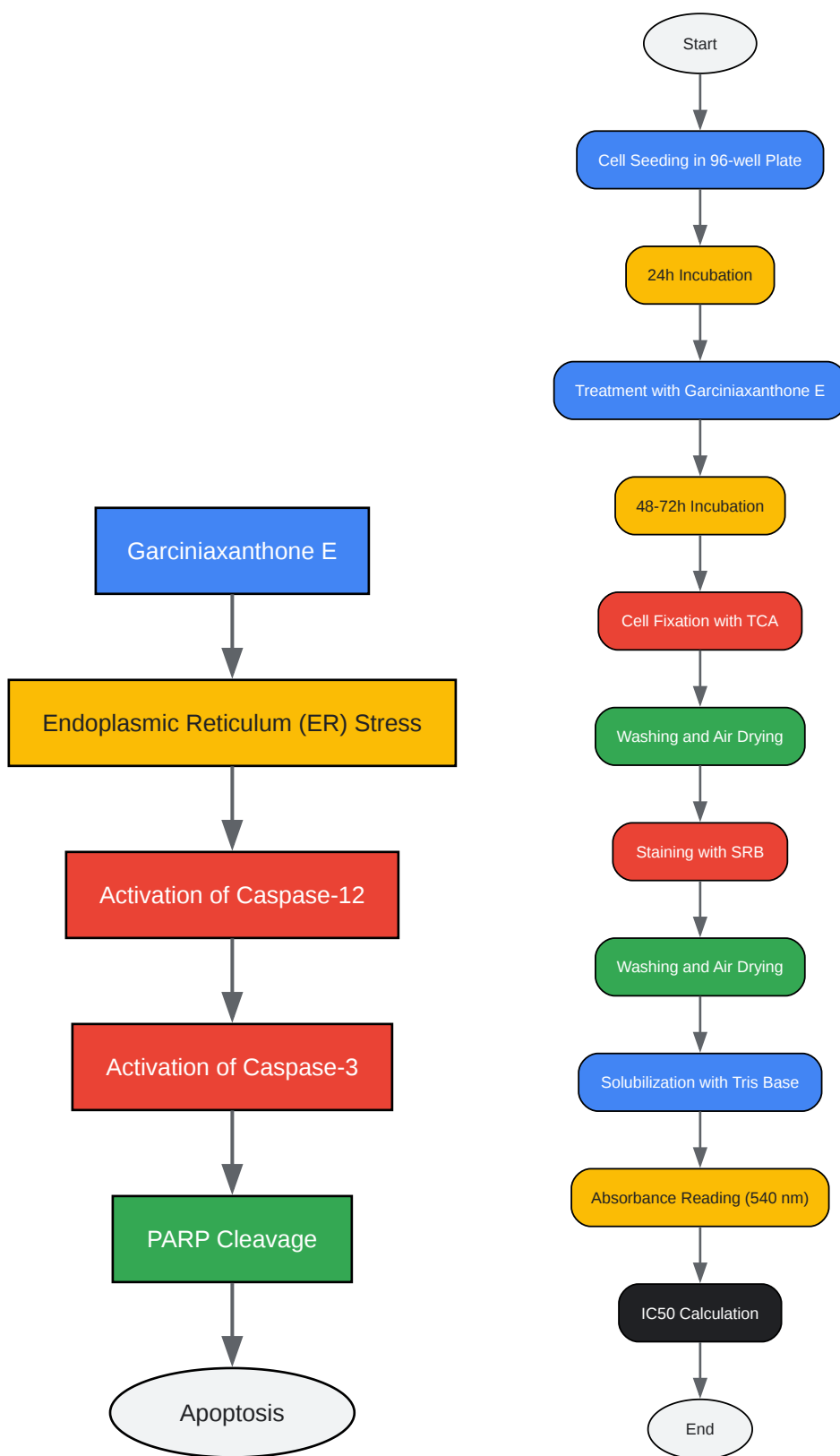
Enzyme	IC ₅₀ (μM)	Reference
α-Amylase	17.8	[1]

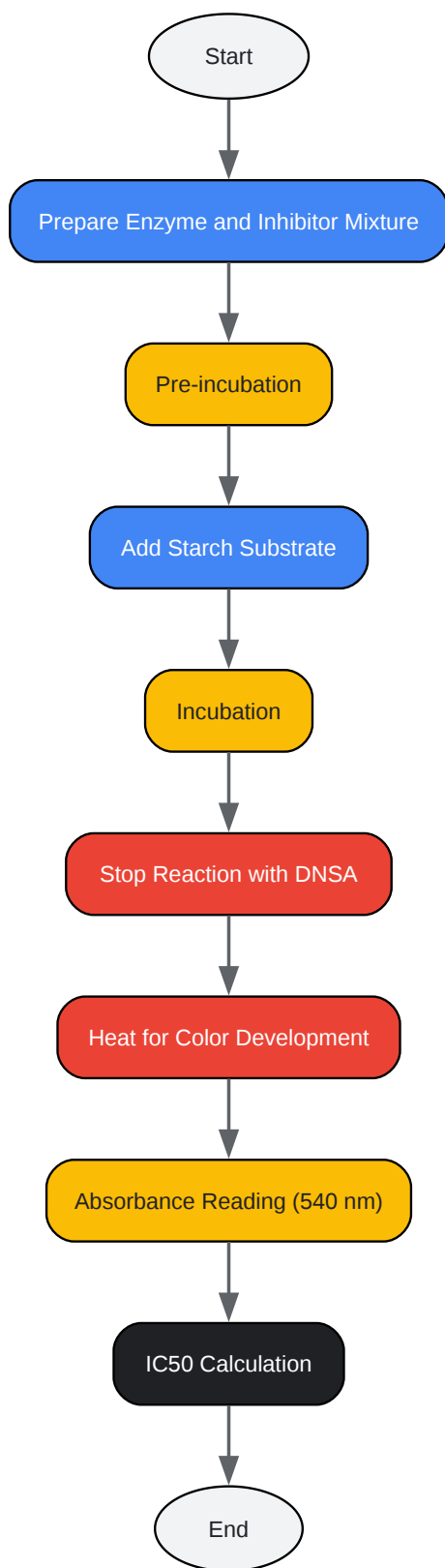
Signaling Pathway of Anticancer Activity

While the precise signaling pathway of **Garciniaxanthone E** is still under full investigation, studies on the closely related compound, Garcinone E, suggest that its anticancer effects are mediated through the induction of apoptosis. Garcinone E has been shown to induce endoplasmic reticulum (ER) stress, leading to the activation of the caspase cascade.[\[2\]](#)[\[3\]](#) This process ultimately results in programmed cell death in cancer cells. The proposed pathway involves the activation of caspase-12, an initiator caspase associated with ER stress-mediated apoptosis, which in turn activates downstream executioner caspases like caspase-3, leading to

the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

[2]





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References

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